Azoaldehyde
Description
Contextualization within Azo Compound Chemistry
Azo compounds are a broad class of organic molecules defined by the presence of a diazenyl (R−N=N−R′) functional group. wikipedia.org The groups attached to the nitrogen atoms can be alkyl or, more commonly, aryl groups. wikipedia.orgbritannica.com Aromatic azo compounds are particularly significant, constituting more than half of all commercial dyes. britannica.com The chemistry of azo compounds dates back to the mid-19th century, with the first synthesis of an azo compound by Peter Griess in 1858. numberanalytics.com These compounds are typically synthesized through a process called azo coupling, which involves the reaction of a diazonium salt with an aromatic compound. wikipedia.orgnumberanalytics.com
Azoaldehydes represent a specific subclass of azo compounds where one of the R groups contains an aldehyde functionality. This structural feature significantly influences their chemical behavior, providing an additional site for chemical modification. The aldehyde group can readily undergo condensation reactions, particularly with amines, to form azo-Schiff bases, which are important ligands in coordination chemistry. researchgate.netscispace.com The interplay between the azo group and the aldehyde group allows for the synthesis of a diverse range of derivatives with potential applications in various scientific and technological fields.
Historical Perspectives on Azoaldehyde Synthesis and Reactivity
The synthesis of azoaldehydes has historically been rooted in the fundamental reactions of azo chemistry. The primary method for their preparation is the diazotization of a primary aromatic amine, followed by coupling with an aromatic aldehyde. nih.govijies.net For instance, azo derivatives of salicylaldehyde (B1680747) have been prepared by reacting salicylaldehyde with the diazonium salt of various substituted anilines. ijies.net This diazo coupling reaction is a cornerstone of industrial organic chemistry. nih.gov
Early studies on this compound reactivity largely focused on their use as precursors for other compounds. A significant area of investigation has been their condensation with amines to form azo-Schiff bases. scispace.comimist.ma These reactions are typically straightforward and can often be carried out under mild conditions, sometimes even in aqueous media, which aligns with the principles of green chemistry. medcraveonline.commedcraveonline.com For example, an this compound was prepared from p-anisidine (B42471) and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) in an aqueous medium at 0-5°C, and subsequently reacted with amines in water to produce azo Schiff bases in high yields. medcraveonline.commedcraveonline.com
The reactivity of the aldehyde group in azoaldehydes has also been exploited in Claisen-Schmidt condensation reactions. For instance, an this compound was condensed with acetophenone (B1666503) derivatives in the presence of a base to form chalcones, which are important intermediates for synthesizing various heterocyclic compounds like pyrimidines, oxazines, and thiazines. imist.mauokerbala.edu.iq
Current Research Frontiers and Unaddressed Challenges in this compound Chemistry
Current research in this compound chemistry is vibrant and expanding into several new areas. A significant frontier is the development of novel synthetic methodologies that are more efficient and environmentally friendly. This includes the use of green solvents like water and the development of catalytic systems to improve reaction rates and yields. medcraveonline.commedcraveonline.com
Another active area of research is the synthesis of new this compound derivatives and their coordination complexes with various metal ions. researchgate.net These complexes are being investigated for their potential applications in catalysis, materials science, and as bioactive agents. researchgate.net For example, recent studies have explored the use of azo-containing Schiff base complexes as catalysts in oxidation reactions. researchgate.net
The photophysical properties of azoaldehydes and their derivatives are also a subject of intense study. The azobenzene (B91143) unit is known for its photoisomerization properties, and researchers are exploring how to incorporate this functionality into more complex systems for applications in molecular switches and optical data storage.
Despite the progress, several challenges remain in this compound chemistry. One of the primary challenges is the need for more selective and versatile synthetic methods to create complex this compound structures with precise control over their stereochemistry and electronic properties. moravek.comresearchgate.net There is also a need for a deeper understanding of the structure-property relationships in this compound-based materials to guide the design of new compounds with desired functionalities. reddit.com
Furthermore, the practical application of many promising this compound-based systems is often hindered by factors such as stability and processability. researchgate.net Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, coordination chemistry, materials science, and computational modeling. researchgate.netreddit.com The development of a comprehensive database of unsolved problems in this area could also help to focus research efforts. reddit.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
26437-27-4 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C10H8N4O/c15-7-8-1-3-9(4-2-8)13-14-10-11-5-6-12-10/h1-7H,(H,11,12) |
InChI Key |
OHRRFHRRDQIQRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=NC2=NC=CN2 |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=NC=CN2 |
Synonyms |
azoaldehyde |
Origin of Product |
United States |
Synthetic Methodologies for Azoaldehyde Derivatives
Diazo Coupling Reactions for Azoaldehyde Formation
The synthesis of azoaldehydes via diazo coupling is a well-established electrophilic aromatic substitution reaction. wikipedia.org This process involves two main stages: the formation of a diazonium salt from a primary aromatic amine, followed by the coupling of this salt with an activated aromatic aldehyde. csbsju.edu
The initial and critical step in this synthetic route is the diazotization of a primary aromatic amine, such as aniline (B41778) or its substituted derivatives. nih.gov This reaction is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, commonly hydrochloric acid (HCl). isca.me
The general equation for this transformation is: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O
Once the diazonium salt is formed, it serves as an electrophile in the subsequent coupling reaction with an electron-rich aromatic aldehyde. For the coupling to be successful, the aromatic ring of the aldehyde must be activated by the presence of one or more electron-donating groups, such as hydroxyl (—OH) or methoxy (B1213986) (—OCH₃) groups. csbsju.edu These activating groups increase the nucleophilicity of the aromatic ring, facilitating the attack by the weakly electrophilic diazonium ion. The position of the azo coupling is directed by these activating groups, typically occurring at the para or ortho position relative to the strongest activating group. wikipedia.org
Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its substituted derivatives are effective coupling components for the synthesis of azoaldehydes. The hydroxyl group in salicylaldehyde strongly activates the aromatic ring. The coupling reaction is generally performed in an alkaline medium, which deprotonates the phenolic hydroxyl group to form a phenoxide ion. ijies.net This phenoxide is a much stronger activating group than the hydroxyl group, thus significantly promoting the electrophilic substitution. The synthesis of various azo derivatives of salicylaldehyde has been reported by reacting the diazonium salts of substituted anilines with salicylaldehyde in a basic solution of sodium carbonate and sodium hydroxide. ijies.net
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is another commonly employed activated aromatic aldehyde in the synthesis of azoaldehydes. researchgate.netresearchgate.netanjs.edu.iq The presence of both a hydroxyl and a methoxy group makes its aromatic ring highly susceptible to electrophilic attack. Similar to salicylaldehyde, the coupling reaction with vanillin is typically carried out under alkaline conditions to enhance the reactivity of the aromatic ring through the formation of a phenoxide ion. isca.me For example, the reaction of benzenediazonium (B1195382) chloride with vanillin yields 4-hydroxy-3-methoxy-5-(phenylazo)benzaldehyde. researchgate.netresearchgate.net The yields of such reactions can be influenced by the specific reactants and conditions used.
Table 1: Examples of this compound Synthesis Using Vanillin
| Starting Aniline Derivative | Coupling Component | This compound Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Vanillin | 4-hydroxy-3-methoxy-5-(phenylazo)benzaldehyde | 37.04 | researchgate.netresearchgate.net |
| 2,4-Dinitroaniline | Vanillin | 4-hydroxy-3-methoxy-5-((2,4-dinitrophenyl)diazenyl)benzaldehyde | Good | anjs.edu.iq |
| 2,4,6-Trinitroaniline | Vanillin | 4-hydroxy-3-methoxy-5-((2,4,6-trinitrophenyl)diazenyl)benzaldehyde | Good | anjs.edu.iq |
The optimization of reaction conditions in aqueous media is paramount for achieving high yields and purity of the desired this compound. The pH of the reaction medium is a critical factor; for phenolic aldehydes, an alkaline environment is necessary to activate the coupling component. nih.gov However, excessively high pH can lead to the decomposition of the diazonium salt into diazoates, which are unreactive in coupling reactions. nih.gov Thus, a careful balance of pH is required. The use of phase transfer catalysts has been shown to improve reaction rates, especially when dealing with reactants that have limited solubility in the aqueous medium. scispace.com Furthermore, microreactor technology offers a modern approach to optimize these reactions by providing precise control over mixing, temperature, and reaction time, often leading to significantly improved yields and reduced reaction times. africaresearchconnects.comresearchgate.net
As emphasized earlier, temperature control is arguably the most critical parameter in the synthesis of azoaldehydes via diazo coupling. The diazotization reaction is exothermic, and the resulting diazonium salts are thermally labile. stackexchange.com Maintaining a low temperature, typically in the range of 0–5 °C, throughout both the diazotization and the coupling steps is essential to prevent the decomposition of the diazonium salt. ijies.netuobasrah.edu.iq Any significant deviation from this temperature range can lead to a drastic reduction in the yield of the this compound and the formation of difficult-to-remove impurities, primarily phenols formed from the reaction of the diazonium salt with water. stackexchange.com While the 0–5 °C range is a widely accepted standard, the absolute thermal stability can vary for different diazonium salts, and in some industrial processes, slightly higher temperatures may be employed after careful optimization and safety assessments. stackexchange.com
Reaction Condition Optimization in Aqueous Media
pH Influence on Coupling Efficiency
The pH of the reaction medium is a critical parameter in the synthesis of azoaldehydes via diazo coupling reactions, as it directly influences the reactivity of both the diazonium salt and the coupling component. The optimal pH is contingent upon the nature of the aromatic substrate to which the diazonium salt is coupled. Diazonium ions are weak electrophiles, and for a successful reaction, they require coupling with highly activated aromatic rings such as those found in phenols and aromatic amines. Careful control of pH is necessary to ensure the stability of the diazonium ion and to maximize the nucleophilicity of the coupling partner.
For coupling reactions involving phenolic aldehydes (e.g., salicylaldehyde), a mildly alkaline environment, typically with a pH between 9 and 10, is required. In these conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide ion is a much more potent activating group than the neutral hydroxyl group, significantly increasing the electron density of the aromatic ring and rendering it more susceptible to electrophilic attack by the diazonium cation. However, highly alkaline conditions must be avoided as they can promote the decomposition of the diazonium salt.
Conversely, when the coupling component is an aromatic amine aldehyde, the reaction is generally carried out in a slightly acidic medium, with a pH ranging from 4 to 5. This acidic environment prevents the diazonium ion from coupling with the nitrogen atom of the amine group (which would form a triazene (B1217601) compound) and instead favors the desired C-C coupling on the aromatic ring. If the pH is too low (strongly acidic), the concentration of the free amine is reduced due to protonation, which deactivates the ring and hinders the electrophilic substitution. Furthermore, acidic conditions can accelerate the decomposition of the diazonium salt, leading to the undesired formation of phenols and nitrogen gas.
The relationship between the coupling component and the optimal pH for azo coupling is summarized in the table below.
| Coupling Component Type | Optimal pH Range | Rationale |
| Phenolic Aldehydes | 9 - 10 | Deprotonation to form the highly activating phenoxide ion. |
| Aromatic Amine Aldehydes | 4 - 5 | Prevents N-coupling (triazene formation) while maintaining sufficient amine reactivity for C-coupling. |
Maintaining the appropriate pH is therefore a balancing act to ensure the diazonium salt remains stable and the coupling component is sufficiently activated for an efficient reaction, leading to a high yield of the desired this compound derivative.
Alternative Synthetic Pathways
Condensation Reactions for this compound Precursors
Beyond direct azo coupling to an aldehyde-containing aromatic, azoaldehydes can be synthesized through pathways where the aldehyde functionality is introduced onto a pre-formed azo compound. These methods often involve classic formylation or condensation reactions.
Another relevant method is the Duff reaction , which is specifically used for the ortho-formylation of phenols. wikipedia.orgsemanticscholar.org An azo compound containing a phenolic moiety can be heated with hexamethylenetetramine (hexamine) in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. semanticscholar.orguni.edu The reaction proceeds through a complex mechanism involving an iminium intermediate, which upon hydrolysis yields the o-hydroxythis compound. wikipedia.org While often noted for modest yields, the Duff reaction provides a direct route to specific isomers. ecu.eduuni.edu
The Rieche formylation offers another alternative, using dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.orgcommonorganicchemistry.comdbpedia.org This method is also suitable for electron-rich aromatic compounds and could be applied to azo precursors under appropriate conditions. wikipedia.org
Finally, aldol-type condensation reactions can be envisioned where a precursor molecule already containing the azo group and a methyl or methylene (B1212753) group adjacent to an activating group is reacted with a suitable carbonyl compound to build the aldehyde functionality. sigmaaldrich.comthieme-connect.de
Microwave-Assisted Synthetic Approaches
The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of this compound derivatives. mdpi.com Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when exposed to microwave energy, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. youtube.comnih.gov
In the context of this compound synthesis, microwave irradiation can be applied to the critical azo coupling step. nih.gov This technique has been shown to enhance the synthesis of various azo dyes, leading to higher yields and cleaner reaction profiles. semanticscholar.organalis.com.my The rapid, in-core heating minimizes the formation of by-products that can result from prolonged exposure to high temperatures in conventional reflux methods, simplifying purification. youtube.comnih.gov
The benefits of microwave-assisted synthesis over conventional methods are illustrated in the comparative data below for related azo compound syntheses.
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Pyrimidine Azo Compounds | Time: 3-6 hours; Yield: Lower | Time: 3-7 minutes; Yield: Higher | nih.gov |
| Synthesis of Halogenated Coumarin-Azo Derivatives | Time: 6-18 hours; Yield: 56-85% | Time: 6-17 minutes; Yield: 74-94% | analis.com.my |
| Synthesis of Benzotriazole Derivatives | Time: 3-6 hours; Yield: 65% | Time: 3-12 minutes; Yield: 75-83% | nih.gov |
This approach is also compatible with green chemistry principles, as it often allows for the use of smaller quantities of solvents or even solvent-free conditions, further enhancing its appeal for modern synthetic chemistry. mdpi.comsemanticscholar.org
Green Chemistry Principles in this compound Synthesis
The synthesis of azoaldehydes is increasingly being adapted to align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of solvent-free methods and the use of aqueous media.
Solvent-Free Methods
Solvent-free synthesis, often conducted through mechanochemistry, represents a significant advancement in the green preparation of azo compounds. rsc.org This technique involves the grinding of solid reactants, sometimes in the presence of a solid catalyst, to initiate the chemical reaction. researchgate.netresearchgate.net For the synthesis of this compound precursors, the diazotization and coupling steps can be performed under solvent-free conditions at room temperature. researchgate.netrsc.org
In a typical procedure, an aromatic amine, sodium nitrite, and a solid acid catalyst (such as nano-γ-Al₂O₃/Ti(IV) or silica-supported boron trifluoride) are ground together in a mortar and pestle. tandfonline.com This generates a stable solid diazonium salt. Subsequently, the solid coupling component (e.g., a phenolic aldehyde precursor like β-naphthol) is added and grinding is continued. researchgate.net The reaction proceeds in the solid state, often with high efficiency and in a short time frame. This methodology offers several advantages:
Elimination of Hazardous Solvents: It avoids the use of toxic and volatile organic solvents. rsc.org
Reduced Waste: The work-up is often simplified to a simple filtration to remove the catalyst, minimizing waste streams. researchgate.net
Mild Conditions: Reactions are typically run at ambient temperature, reducing energy consumption. researchgate.net
High Yields: Excellent yields are often achieved due to the high concentration of reactants. tandfonline.com
This "grindstone chemistry" approach provides a low-cost, efficient, and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org
Aqueous Medium Protocols
Water is considered the ideal green solvent due to its non-toxicity, availability, and non-flammability. Developing synthetic protocols for azoaldehydes in aqueous media is a primary goal of green chemistry. While traditional azo coupling reactions are often performed in water, modern approaches have focused on optimizing these processes to improve efficiency and reduce waste.
One-pot synthesis methods have been developed for industrial azo pigments that are conducted in an aqueous mixture. rsc.org These protocols can transform a traditional two-pot process (separate diazotization and coupling steps) into a more efficient single-pot method. researchgate.net In such a system, the diazo component, coupling component, sodium nitrite, and hydrochloric acid are mixed in water. The use of additives like granular polytetrafluoroethylene (PTFE) can facilitate the reaction of water-insoluble components in the aqueous medium. rsc.org This approach avoids the need for organic solvents or bases to dissolve the coupling component. Furthermore, these aqueous systems offer the potential for recycling the wastewater and excess acid, significantly improving the sustainability of the process. rsc.org The development of clean preparation methods using reagents like methyl nitrite in aqueous solutions also contributes to environmentally benign conditions by avoiding the formation of dark decomposition by-products often associated with nitrous acid. scirp.org
Chemical Reactivity and Derivatization of Azoaldehyde
Condensation Reactions with Primary Amines: Formation of Azoimine (Azo-Schiff Base) Derivatives
One of the most fundamental reactions of azoaldehydes is their condensation with primary amines. pressbooks.pub This reaction, typically catalyzed by a few drops of acid, results in the formation of an azoimine, also known as an Azo-Schiff base. masterorganicchemistry.com These compounds contain an azomethine group (—CH=N—) and are of significant interest due to their applications in various fields, including the synthesis of coordination compounds and biologically active molecules. mdpi.comchemmethod.com The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the azoaldehyde, followed by dehydration to yield the final azoimine product. masterorganicchemistry.com
The structural diversity of the resulting azoimine adducts is vast and can be easily tuned by varying the structure of the primary amine used in the condensation reaction. mdpi.com This allows for the synthesis of a wide array of Azo-Schiff bases with different electronic and steric properties. For instance, aromatic amines, aliphatic amines, and heterocyclic amines can all be employed to generate a diverse library of azoimine derivatives.
Researchers have synthesized azoimines by reacting azoaldehydes with a variety of primary amines. For example, 2-hydroxy-5-(aryldiazenyl)benzaldehydes have been condensed with amines such as N-(3-aminopropyl)imidazole, 2-amino-5-mercapto-1,3,4-thiadiazole, and various anilines to produce a range of structurally diverse Azo-Schiff bases. mdpi.comasianpubs.org The reaction of bis-azoaldehydes with primary amines like 2-hydroxy-4-amino-1,3,5-triazine has also been reported, leading to the formation of bis-azoimine derivatives. ijpronline.com
| This compound Precursor | Primary Amine | Resulting Azoimine Derivative Type | Reference |
|---|---|---|---|
| 2-hydroxy-5-(o-tolyldiazenyl)benzaldehyde | N-(3-Aminopropyl)imidazole | Azo-Schiff base with imidazole (B134444) moiety | mdpi.com |
| This compound derivatives (from various primary aromatic amines and 2-hydroxy benzaldehyde) | 2-amino-5-mercapto-1,3,4-thiadiazole | Azoimines with a 1,3,4-thiadiazole (B1197879) moiety | asianpubs.org |
| Bis-azoaldehyde derivative (from benzidine) | 2-hydroxy-4-amino-1,3,5-triazine | Bis-azoimine with a triazine moiety | ijpronline.com |
| This compound derivative (from 2-aminobenzothiazole) | Various primary aromatic amines | Azoimines with a benzothiazole (B30560) moiety | uobaghdad.edu.iq |
| 3-formyl-4-hydroxy phenylazo benzene | 2,4-diamino-6-methyl-1,3,5-triazine | Azo-Schiff base with a triazine moiety | researchgate.net |
The formation of imines from aldehydes and primary amines is a well-established reaction in organic chemistry, and its mechanism provides insight into the condensation of azoaldehydes. pressbooks.pub The reaction is generally acid-catalyzed and proceeds through a two-stage mechanism involving the initial formation of a carbinolamine intermediate, followed by its dehydration to the imine. masterorganicchemistry.comsigmaaldrich.com
Cycloaddition Reactions of this compound Derivatives
The azoimine derivatives obtained from the condensation reactions are themselves versatile intermediates for further synthetic transformations, particularly cycloaddition reactions. The imine functional group (C=N) can participate as a 2π component in various cycloaddition processes, leading to the formation of a wide range of heterocyclic systems.
A notable example of a [3+2] cycloaddition reaction involving azoimine derivatives is the synthesis of tetrazoles. uokerbala.edu.iq In this reaction, the azoimine is treated with sodium azide (B81097) (NaN₃), which acts as the three-atom component. uokerbala.edu.iqresearchgate.net This cycloaddition leads to the formation of 1,5-disubstituted tetrazole rings, where one of the substituents is the azo-containing aryl group and the other is derived from the primary amine used in the initial condensation. uokerbala.edu.iq The reaction is a powerful tool for introducing the tetrazole moiety, a common structural motif in medicinal chemistry, onto an azo-scaffold. researchgate.net This type of reaction has been successfully employed to synthesize novel tetrazoles containing benzothiazole and thiadiazole moieties. researchgate.net Other methods for synthesizing tetrazoles via [3+2] cycloaddition reactions have also been developed, highlighting the versatility of this approach. rsc.orgrsc.orgorganic-chemistry.org
Azoimine derivatives can also undergo (2+5) cycloaddition reactions with cyclic anhydrides, such as maleic anhydride (B1165640) and phthalic anhydride, to yield seven-membered heterocyclic rings known as oxazepines. asianpubs.orguobabylon.edu.iq In this reaction, the two atoms of the imine group act as the two-membered component, which adds to the five-membered anhydride to form the 1,3-oxazepine ring. asianpubs.orguobabylon.edu.iq This reaction is typically carried out in a dry solvent like benzene. asianpubs.orgijpronline.com The resulting oxazepine derivatives bear the azo group and substituents from both the this compound and the primary amine precursors, as well as from the anhydride used. pnrjournal.comuokerbala.edu.iq This methodology has been used to synthesize a variety of novel 1,3-oxazepine-4,7-dione derivatives containing azo groups and other moieties like 1,3,4-thiadiazole. asianpubs.orgasianpubs.org The synthesis of bis-azo bis-1,3-oxazepine-4,7-diones from bis-azoimines has also been reported. ijpronline.comresearchgate.netresearchgate.net
Metal Complexation Chemistry of this compound and its Derivatives
Azoaldehydes and their azoimine derivatives are excellent ligands for the formation of metal complexes. chemrevlett.comresearchgate.net The presence of multiple donor atoms, such as the nitrogen atoms of the azo and azomethine groups, and often a hydroxyl group in the ortho position to the azo linkage, allows these ligands to coordinate with a variety of metal ions. mersin.edu.trcore.ac.uk The resulting metal complexes have attracted considerable interest due to their diverse structural features and potential applications. chemrevlett.comresearchgate.net
Azo-Schiff base ligands can act as bidentate, tridentate, or tetradentate ligands depending on their structure. mersin.edu.trcumhuriyet.edu.tr For example, a ligand derived from an this compound and a primary amine can coordinate to a metal ion through the phenolic oxygen, the azomethine nitrogen, and one of the azo nitrogen atoms. researchgate.netmersin.edu.tr A wide range of transition metals, including Ni(II), Co(II), Cu(II), Cr(III), Mn(II), Zn(II), and Pd(II), have been used to synthesize complexes with these ligands. chemmethod.commersin.edu.trimpactfactor.orgresearchgate.net The geometry of the resulting complexes can vary from square planar to octahedral, depending on the metal ion and the ligand structure. chemrevlett.commersin.edu.trcore.ac.uk
| Ligand Type | Metal Ion(s) | Coordination Mode/Geometry | Reference |
|---|---|---|---|
| Azo-Schiff base from 2-aminobenzothiazole (B30445) and 2-hydroxy-1-naphthlaldehyde derivative | Ni(II), Co(II), Cr(III), Mn(II), Cu(II) | Tridentate, Octahedral | chemmethod.com |
| Azo-Schiff base from 4,5-diphenyl imidazole derivative | Cu(II), Zn(II), Hg(II) | Bidentate, Octahedral | impactfactor.org |
| Pyrimidine based azo-linked Schiff base | Pd(II), Cu(II), Ni(II), Mn(II) | Tridentate, Square pyramidal for Pd(II), Octahedral for others | mersin.edu.tr |
| Tetradentate azo-Schiff base from ethylenediamine | Cu(II), Ni(II), Co(II), Zn(II) | Tetradentate, Square planar for Cu(II) | cumhuriyet.edu.tr |
| Azo-azomethine triazole ligand | Ru(III), Fe(III), Ni(II), Co(II), Mn(II), Cu(II), Zn(II), UO₂(VI), VO(IV) | Bidentate, Octahedral or Tetrahedral | ekb.eg |
This compound as a Ligand Precursor
The aldehyde functional group in azoaldehydes is a prime site for derivatization, most notably through condensation reactions with primary amines to form Schiff bases. mdpi.comshirazu.ac.ir This reaction, which forms an azomethine or imine group (-CH=N-), is a common and efficient method for synthesizing multidentate ligands. researchgate.netchemmethod.com The resulting azo-Schiff base ligands possess multiple donor atoms, making them excellent candidates for forming stable complexes with a wide array of transition metal ions. researchgate.netchemrevlett.com
The general synthesis involves reacting the this compound with an appropriate amine, such as 2-aminophenol (B121084), 2-aminothiophenol, or various thiosemicarbazides. researchgate.nettandfonline.com This can be carried out under various conditions, including refluxing in ethanol (B145695) or at room temperature in solvents like dichloromethane. mdpi.comshirazu.ac.ir For instance, new tridentate Schiff base ligands (H₂L) have been synthesized through the condensation of 5-(arylazo)salicylaldehydes with 2-aminophenol or 2-aminothiophenol. researchgate.net Similarly, reacting azoaldehydes with thiosemicarbazide (B42300) produces azo-Schiff base ligands that can act as tridentate chelators. tandfonline.com
These reactions are significant because they combine the structural features of azo dyes with the coordinating ability of Schiff bases, leading to ligands with tunable electronic and steric properties. researchgate.net The resulting ligands are often polydentate, capable of binding to metal centers through several atoms, such as the phenolic oxygen, the azomethine nitrogen, and sometimes a nitrogen atom from the azo group or a sulfur atom from a thiosemicarbazide moiety. researchgate.nettandfonline.com
Coordination Modes and Geometries in Metal Chelates
This compound-derived Schiff base ligands exhibit remarkable versatility in their coordination behavior, binding to metal ions in various modes to form metal chelates with diverse geometries. chemrevlett.com The specific coordination mode depends on the structure of the ligand, the nature of the metal ion, and the reaction conditions.
Commonly, these ligands act as bidentate or tridentate chelators. For example, in many complexes, the ligand coordinates to the metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings. chemrevlett.comnih.gov In other cases, the coordination involves the phenolic oxygen, azomethine nitrogen, and a donor atom from the amine precursor, such as the sulfur of a thiosemicarbazone or the oxygen/sulfur of a deprotonated aminophenol/aminothiophenol. researchgate.nettandfonline.com This results in tridentate coordination with ONO or ONS donor sets. researchgate.net
The coordination of these ligands to metal ions like Cu(II), Ni(II), Co(II), and Zn(II) leads to the formation of complexes with well-defined geometries. researchgate.netchemmethod.com Depending on the metal ion and the ligand-to-metal ratio, common geometries include square planar, tetrahedral, and octahedral. researchgate.netmdpi.com
For example, Cu(II) complexes with certain tetradentate azo-Schiff base ligands have been found to adopt a square planar geometry. researchgate.net In contrast, Co(II) and Ni(II) complexes with the same type of ligands often exhibit octahedral geometries, typically by coordinating with additional solvent molecules like water. researchgate.nettandfonline.com Tridentate ligands reacting with transition metals can also yield octahedral complexes, often with a 1:2 metal-to-ligand ratio or by including water molecules in the coordination sphere. tandfonline.comchemmethod.com
Table 1: Examples of Metal Complexes with this compound-Derived Ligands
| Metal Ion | Ligand Type | Coordination Mode | Observed Geometry |
|---|---|---|---|
| Cu(II) | 5-(Arylazo)salicylaldimine | Tridentate (ONO or ONS) | Square Planar researchgate.net |
| Ni(II) | 5-(Arylazo)salicylaldimine | Tetradentate (ONNO) | Octahedral researchgate.net |
| Co(II) | 5-(Arylazo)salicylaldimine | Tetradentate (ONNO) | Octahedral researchgate.net |
| Mn(II) | 5-(Arylazo)salicylaldimine | Tetradentate (ONNO) | Tetrahedral researchgate.net |
| Fe(III) | 5-(Arylazo)salicylaldimine | Tetradentate (ONNO) | Octahedral researchgate.net |
| Cr(III) | Azo-Schiff base | Tridentate | Octahedral chemmethod.com |
Influence of Substituents on Coordination Behavior
The electronic and steric properties of substituents on the this compound backbone can significantly influence the coordination behavior and stability of the resulting metal complexes. mdpi.combeilstein-journals.org Electron-donating or electron-withdrawing groups attached to the aryl rings of the ligand can alter the electron density on the donor atoms, thereby affecting the ligand field strength and the stability of the metal-ligand bonds. whiterose.ac.ukd-nb.info
Conversely, electron-donating groups can increase the basicity of the coordinating atoms, potentially leading to stronger metal-ligand bonds. whiterose.ac.uk The position of the substituent also plays a crucial role. Steric hindrance caused by bulky substituents near the coordination site can influence the geometry of the complex and may even prevent the formation of certain structures. beilstein-journals.org This tuning of electronic and steric effects is a powerful tool for designing metal complexes with specific properties, such as modulating the spin state in spin crossover (SCO) compounds. beilstein-journals.orgd-nb.info
Other Significant Chemical Transformations
Beyond their use as ligand precursors, azoaldehydes can undergo other important chemical reactions, primarily involving the oxidation and reduction of the aldehyde and azo functional groups.
Oxidation Reactions
The aldehyde group (-CHO) in azoaldehydes is susceptible to oxidation, typically yielding the corresponding carboxylic acid (-COOH). ucr.edumonash.edu This transformation is a standard reaction in organic chemistry. khanacademy.org Strong oxidizing agents, such as acidified potassium dichromate or potassium permanganate, are commonly used for this purpose. monash.educk12.org
The oxidation process involves the conversion of the primary alcohol, which would be the conceptual precursor to the aldehyde, first to the aldehyde and then further to the carboxylic acid. monash.edu Because aldehydes are easily oxidized, stopping the reaction at the aldehyde stage can be challenging when using strong oxidants. ucr.educk12.org Milder or more controlled conditions are necessary if the aldehyde is the desired product from an alcohol, but in the case of starting with an this compound, the typical product of oxidation is the azocarboxylic acid. harvard.edu
This reaction is significant as it provides a pathway to synthesize azocarboxylic acids, which can themselves be used as ligands or in the synthesis of polymers and other functional materials.
Reduction Reactions
Azoaldehydes contain two primary reducible functional groups: the aldehyde (-CHO) and the azo (-N=N-) group. The reduction of these groups can be controlled to yield different products depending on the reducing agent and reaction conditions.
The aldehyde group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. youtube.com This reaction converts the this compound into an azophenol or an azo-alcohol derivative.
The azo group is also reducible. Stronger reducing agents or more vigorous catalytic hydrogenation conditions can reduce the -N=N- bond. This reduction can proceed in stages, first to a hydrazo intermediate (-NH-NH-) and then, upon cleavage of the N-N bond, to two primary amine (-NH₂) groups. This transformation effectively breaks the azo linkage, resulting in the formation of two separate aromatic amine compounds. The choice of reagent allows for selectivity between the reduction of the aldehyde and the azo group, providing synthetic routes to a variety of functionalized aromatic compounds.
Table 2: Summary of Oxidation and Reduction of this compound
| Reaction Type | Functional Group | Reagent Example | Product Functional Group |
|---|---|---|---|
| Oxidation | Aldehyde (-CHO) | KMnO₄ / H⁺ | Carboxylic Acid (-COOH) monash.edu |
| Reduction | Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) youtube.com |
| Reduction | Azo (-N=N-) | Strong Reductant (e.g., Sn/HCl) | Two Amine groups (-NH₂) |
Advanced Spectroscopic and Structural Elucidation of Azoaldehyde Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for detailing the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a map of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy identifies the chemical environments of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the proton. In azoaldehyde compounds, distinct chemical shifts are observed for the aldehydic, aromatic, and substituent protons.
The aldehydic proton (–CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically resonates far downfield, in the range of 9.0–10.0 ppm. oregonstate.edu Protons on the aromatic rings are found in the 6.5–9.0 ppm region, with their exact shifts influenced by the electronic effects of the azo (–N=N–) and aldehyde (–CHO) groups, as well as other substituents on the ring. oregonstate.edu For instance, the presence of an ortho-hydroxyl group, as seen in some azo-salicylaldehydes, can lead to the formation of an intramolecular hydrogen bond, shifting the hydroxyl proton signal significantly downfield (often >10 ppm).
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aldehydic (Ar-CHO) | 9.0 - 10.0 | Highly deshielded, appears as a singlet unless coupled to other protons. oregonstate.edu |
| Aromatic (Ar-H) | 6.5 - 9.0 | Position depends on substitution pattern and proximity to azo and aldehyde groups. oregonstate.edu |
| Phenolic (Ar-OH) | 9.5 and above | Often appears as a broad singlet; chemical shift is concentration and solvent dependent. Can be shifted further downfield if intramolecularly hydrogen-bonded to the azo or aldehyde group. oregonstate.edu |
| Aliphatic (e.g., -CH₃) | 1.8 - 2.5 | For alkyl groups attached to the aromatic ring (benzylic). oregonstate.edu |
This table presents typical ¹H NMR chemical shift ranges for protons in this compound compounds.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. With a wider chemical shift range (0–220 ppm) compared to ¹H NMR, signals for individual carbon atoms are typically well-resolved. libretexts.org
In azoaldehydes, the carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing far downfield in the 170–200 ppm region due to sp² hybridization and the double bond to an electronegative oxygen atom. libretexts.orglibretexts.org Carbons directly attached to the nitrogen atoms of the azo group typically resonate in the 140–160 ppm range. The chemical shifts of other aromatic carbons are spread across the 110–150 ppm range, influenced by the electronic nature of the attached functional groups. libretexts.orgscispace.com Quaternary carbons, which bear no hydrogen atoms, often show weaker signals. creative-biostructure.com
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aldehydic Carbonyl (–C HO) | 170 - 200 | Characteristically downfield signal. libretexts.org |
| Azo-linked Aromatic (Ar–N=) | 140 - 160 | Carbon atoms directly bonded to the azo group. |
| Other Aromatic (Ar–C) | 110 - 150 | Includes both protonated and quaternary carbons within the aromatic rings. libretexts.org |
| Quaternary Aromatic | 120 - 150 | Signal intensity is often lower compared to protonated carbons. creative-biostructure.com |
This table outlines characteristic ¹³C NMR chemical shift ranges for carbon atoms in this compound structures.
While 1D NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular connectivity. wikipedia.org These techniques correlate signals across two frequency dimensions to reveal through-bond and through-space relationships between nuclei. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. wikipedia.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of proton spin systems within the aromatic rings and any aliphatic side chains. This is fundamental for assigning specific protons within a complex aromatic substitution pattern. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹³C). wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, providing unambiguous C–H bond assignments.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy modes of a molecule. It is an excellent method for identifying the functional groups present in a sample. edinst.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. bas.bg Each functional group has a characteristic absorption frequency, making FTIR a powerful tool for qualitative analysis. gsconlinepress.com
For azoaldehydes, key characteristic absorption bands include:
C=O Stretch (Aldehyde): A strong, sharp absorption band typically appears in the range of 1670–1730 cm⁻¹. libretexts.org Conjugation with the aromatic ring usually shifts this band to a lower frequency (around 1705 cm⁻¹). libretexts.org
N=N Stretch (Azo): The azo group stretch is often observed in the 1400–1460 cm⁻¹ region. scienceworldjournal.org The intensity of this band can be weak or moderate and is sometimes difficult to distinguish from aromatic C=C stretching vibrations in the same region.
C–H Stretch (Aldehyde): The C–H bond of the aldehyde group shows characteristic, albeit weaker, bands around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Multiple bands of variable intensity appear in the 1450–1600 cm⁻¹ region.
O–H Stretch (Phenolic): In hydroxy-substituted azoaldehydes, a broad absorption band is typically seen in the 3200–3600 cm⁻¹ range due to the hydroxyl group. scienceworldjournal.org
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1670 - 1730 | Strong, Sharp |
| Azo (N=N) | Stretch | 1400 - 1460 | Weak to Moderate |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |
| Aldehyde (C-H) | Stretch | ~2750 and ~2850 | Weak to Moderate |
| Phenolic (O-H) | Stretch | 3200 - 3600 | Broad, Strong |
This table summarizes key FTIR absorption frequencies for functional groups found in this compound compounds.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. wikipedia.org A vibrational mode is "Raman active" if it involves a change in the molecule's polarizability. edinst.com
In the context of azoaldehydes, Raman spectroscopy offers several advantages. The N=N stretching vibration, which can be weak in FTIR, often produces a strong and easily identifiable signal in the Raman spectrum. This is because the polarizability of the symmetrical azo bond changes significantly during vibration. Furthermore, the aromatic ring vibrations also give rise to characteristic Raman bands. renishaw.com
Recent research has explored the concept of "azo-enhanced Raman scattering" (AERS), where the presence of an azobenzene (B91143) unit conjugated to other vibrational modes can significantly enhance their Raman signals. nih.gov This effect arises from mechanisms including the extension of the π-conjugated system and the coupling of electronic and vibrational transitions, which can increase the sensitivity of the analysis. nih.gov
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound compounds, which dictate their color and photochemical behavior, are primarily investigated through electronic absorption and emission spectroscopy. These techniques provide insights into the energy levels of molecular orbitals and the transitions between them.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (n→π, π→π)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules. numberanalytics.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound compounds, the most significant electronic transitions are the n→π* and π→π* transitions. libretexts.org
The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is typically characterized by a high molar absorptivity (ε) and is observed in the UV region of the spectrum, arising from the conjugated system formed by the aromatic rings and the azo bridge. researchgate.net The n→π* transition corresponds to the promotion of an electron from a non-bonding (n) orbital, primarily located on the nitrogen atoms of the azo group, to a π* antibonding orbital. libretexts.org This transition is generally of lower intensity compared to the π→π* transition and appears at longer wavelengths, often in the visible region. researchgate.netazooptics.com
The position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment. researchgate.net For instance, the electronic spectra of some azo compounds exhibit a high-intensity π–π* band in the UV range and a lower intensity n–π* band in the visible range. researchgate.net In a study of various azo compounds, π–π* electronic transitions were observed in the range of 252–265 nm, while another band between 380–392 nm was also attributed to π–π* transitions originating from the azo group's conjugation with the aromatic rings. researchgate.net A lower energy band, often above 400 nm, is typically assigned to the n→π* transition. researchgate.net
Table 1: Electronic Transitions in this compound Derivatives
| Compound | Transition | λmax (nm) | Solvent | Reference |
|---|---|---|---|---|
| H2L (this compound-based Schiff base) | n-π | ~388 | Not Specified | core.ac.uk |
| H2L (this compound-based Schiff base) | π–π | ~290 | Not Specified | core.ac.uk |
| Azobenzene | n → π | ~440 | Not Specified | researchgate.net |
| Azobenzene | π → π | ~320-340 | Not Specified | researchgate.net |
| Unsaturated Ketone (for comparison) | n→π∗ | ~300 | Not Specified | libretexts.org |
| Unsaturated Ketone (for comparison) | π→π∗ | 242 | Not Specified | libretexts.org |
Photoluminescence and Quantum Yield Studies
Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. The fluorescence quantum yield (Φf) is a critical parameter determined from these studies, representing the efficiency of the emission process. oregonstate.edu It is defined as the ratio of the number of photons emitted to the number of photons absorbed. oregonstate.edu
For some this compound derivatives, such as the Schiff base H2L, a fluorescence quantum yield has been measured. In one study, the quantum yield for H2L was determined to be 0.00939. core.ac.uk The study of photoluminescence provides valuable information on the de-excitation pathways of the excited state, including non-radiative processes that compete with fluorescence. The rate constants of radiative and non-radiative processes are key factors influencing the quantum yield. researchgate.net
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of compounds in the solid state. warwick.ac.uk For this compound derivatives, this technique has been instrumental in confirming their molecular connectivity and stereochemistry. For example, the structure of a novel azo-aldehyde was established using single-crystal X-ray diffraction, revealing important details about its geometry. core.ac.uk In many azo derivatives, the azobenzene moiety adopts a trans configuration. researchgate.net
Tautomeric Forms in Crystalline States (e.g., Keto-Enol Tautomerism)
This compound compounds, particularly those with hydroxyl groups ortho or para to the azo linkage, can exist in different tautomeric forms, most commonly the keto-enol tautomerism. researchgate.net In the solid state, the molecule may exist as the enol-imine form, the keto-enamine form, or a mixture of both. researchgate.net The preference for a particular tautomer is influenced by factors such as intramolecular hydrogen bonding and crystal packing effects. researchgate.net For instance, some Schiff bases derived from aldehydes are known to exhibit photochromic properties due to prototropic tautomerism. researchgate.net The existence of multiple tautomers within the same crystal lattice has been observed in some organic compounds, although it is a relatively rare phenomenon. mdpi.com The study of tautomerism is crucial as it can significantly impact the compound's chemical and physical properties. chemrxiv.orgnih.gov
Table 2: Tautomeric Forms in Crystalline States
| Compound Type | Observed Tautomeric Forms | Stabilizing Interactions | Reference |
|---|---|---|---|
| Schiff base of 2-hydroxynaphthaldehyde | Enol-imine and Keto-enamine | Intramolecular hydrogen bonding | researchgate.net |
| Acetyldibenzomethane | Keto-enol | Not Specified | mdpi.com |
| Thiobarbituric acid | Keto and Enol tautomers in the same crystal | Intermolecular hydrogen bonding | mdpi.com |
Intermolecular Interactions and Crystal Packing (e.g., π···π stacking, hydrogen bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. wikipedia.org These interactions, though weaker than covalent bonds, play a critical role in the stability and properties of the crystalline material. nih.govhelsinki.fi Common intermolecular interactions observed in the crystals of this compound derivatives include hydrogen bonding and π–π stacking. rsc.orgnih.gov
Hydrogen bonds, such as intramolecular O—H···N and intermolecular C—H···O, are significant in stabilizing the crystal structure. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. researchgate.net For example, in one azo-aldehyde derivative, H⋯O/O⋯H interactions constituted a significant portion of the intermolecular contacts. researchgate.net
Table 3: Intermolecular Interactions in this compound and Related Crystals
| Compound/Complex | Interaction Type | Description | Reference |
|---|---|---|---|
| (E)-5-(4-Bromophenyldiazenyl)salicylaldehyde | O—H⋯N | Intramolecular hydrogen bond | researchgate.net |
| C13H9BrN2O2 | O—H⋯O | Intermolecular hydrogen bonds forming a 2D network | researchgate.net |
| C15H14N2O2 | C—H⋯π | Weak stacking interactions | researchgate.net |
| This compound-derived Schiff Base (H2L) | π-π stacking | Edge to edge interaction between phenyl rings (distance 3.70 Å) | core.ac.uk |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique for the determination of the molecular weight of this compound compounds and for the elucidation of their structures through fragmentation analysis. In mass spectrometry, the this compound molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This technique provides a precise molecular weight and valuable information about the compound's structure from the fragmentation patterns.
Electron ionization (EI) is a commonly used method for the analysis of azo compounds. In EI mass spectrometry, the molecular ion (M+) peak is typically observed, which corresponds to the molecular weight of the compound. For many substituted azobenzenes, the molecular ion peak is pronounced. rsc.org The fragmentation of azoaldehydes under electron impact often involves characteristic cleavage of the azo linkage and other functional groups present in the molecule.
The mass spectra of substituted azobenzenes, which are structurally related to azoaldehydes, have been extensively studied. rsc.orgbch.ro A general feature in the mass spectra of azobenzene derivatives is the presence of skeletal rearrangement ions. rsc.orgbch.ro One common rearrangement process involves the loss of a nitrogen molecule (N2). bch.ro
For instance, in the mass spectrum of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, the molecular ion peak confirms its molecular weight. mdpi.com The fragmentation pattern provides further structural confirmation. Similarly, the mass spectrum of a synthesized this compound derivative prepared from 2-aminobenzothiazole (B30445) and 2-hydroxybenzaldehyde showed a molecular ion peak corresponding to its estimated molecular weight. uokerbala.edu.iquokerbala.edu.iq
The following table summarizes the mass spectrometry data for selected this compound-related compounds, illustrating the correlation between the estimated molecular weight and the observed molecular ion peak.
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Reference |
| 4-(4-(4-n-butylbenzoyloxy)phenyldiazenyl)benzaldehyde | C24H22N2O3 | 386.44 | Not explicitly stated, but LC-MS purity was 98.9% | researchgate.net |
| 4-((E)-benzo[d]thiazol-2-yldiazenyl)-2-((E)-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | Not Provided | Not Provided | Not explicitly stated, but synthesis from an this compound derivative is described. | rdd.edu.iq |
| 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | Not Provided | Not Provided | Not explicitly stated, but used to synthesize Schiff bases with observed M+ peaks. | mdpi.com |
| This compound from 2-aminobenzothiazole and 2-hydroxybenzaldehyde | Not Provided | Not Provided | Molecular ion peak observed, confirming the structure. | uokerbala.edu.iquokerbala.edu.iq |
Detailed analysis of the fragmentation patterns can provide significant insight into the structure of this compound compounds. For example, the cleavage of the C-N bonds adjacent to the azo group is a common fragmentation pathway. rsc.org The substituents on the aromatic rings can influence the fragmentation process, leading to characteristic ions that help in the structural identification. bch.ro The use of high-resolution mass spectrometry can provide exact mass measurements, which further aids in confirming the elemental composition of the molecular ion and fragment ions. rsc.org
Computational and Theoretical Investigations of Azoaldehyde Systems
Time-Dependent Density Functional Theory (TD-DFT)
Excited State Properties and Electronic Transitions
The excited state properties and electronic transitions of azoaldehyde systems are central to their photochromic behavior. Computational studies, often utilizing DFT/B3LYP with various basis sets (e.g., 6-311G++), are used to compute electronic absorption spectra in both gas phase and different solvents such as DMSO, ethanol (B145695), acetonitrile, and water, showing good agreement with experimental data. wikipedia.org
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the mechanism of intramolecular charge transfer within these compounds. wikipedia.org For related azo-azomethine dyes, which share structural similarities with azo-aldehydes, studies have reported photoluminescence quantum yields ranging from 32% to 34% and excited-state lifetimes of approximately 2.98 to 3.21 nanoseconds. wikipedia.org
The UV-Vis spectra of synthesized azo-aldehyde compounds typically exhibit two broad absorption bands. The first, observed in the range of 290–420 nm, is generally assigned to π-π* electronic transitions, which involve the excitation of electrons from bonding pi orbitals to antibonding pi* orbitals. nih.gov The second band, appearing in the 410–520 nm range, is often attributed to n-π* transitions, involving the excitation of non-bonding electrons to antibonding pi* orbitals. nih.govfishersci.ca Protonation of azo dyes can significantly influence their excited-state dynamics and photoisomerization quantum yields due to resulting structural changes. nih.gov
Table 1: Representative Electronic Transitions in Azo-Aldehyde Compounds
| Transition Type | Wavelength Range (nm) | Description |
| π-π | 290–420 | Excitation of pi electrons to antibonding pi orbitals. nih.gov |
| n-π | 410–520 | Excitation of non-bonding electrons to antibonding pi orbitals. nih.gov |
Photoisomerization Mechanisms (Trans-Cis Isomerization)
A key characteristic of azo compounds, including this compound derivatives, is their ability to undergo reversible photoisomerization between trans (E) and cis (Z) isomeric forms. This transformation is typically triggered by ultraviolet (UV) light for trans to cis conversion and by visible light or thermal activation for the reverse cis to trans process.
The photoisomerization process induces significant geometric changes. For instance, in azobenzene (B91143), the distance between specific carbon atoms can decrease from 9.0 Å in the trans form to 5.5 Å in the cis form. The trans isomer is generally planar and lacks a dipole moment, whereas the cis isomer adopts an angular geometry and possesses a dipole moment (e.g., 3.0 D for azobenzene).
Mechanistically, photoinduced trans to cis isomerization often proceeds via a rotating mechanism, while thermal cis to trans reisomerization typically follows an inversion mechanism. Theoretical studies on azobenzene derivatives suggest that the trans-cis interconversion can occur through the flipping of a substituent rather than solely rotation around the N=N bond. The photoisomerization often begins with the population of a bright S2 state, followed by a rapid crossing to the S1 surface and relaxation along the rotation of the azo dihedral angle towards an S1/S0 crossing point. Modifications in the N=N bond length are identified as critical internal coordinates for both trans to cis and cis to trans conversions.
Quantum yields for the trans to cis isomerization in related amide-containing azobenzene derivatives have been reported, with values such as 6.19% and 2.79% leading to 40% and 22% cis isomer yield, respectively.
Thermodynamic and Kinetic Studies
Computational methods are indispensable for investigating the thermodynamic and kinetic aspects of this compound systems, providing insights into their stability, reactivity, and reaction pathways.
Reaction Energy Profiles and Activation Barriers
Computational studies, often employing DFT, are used to determine reaction energy profiles, which map the energy changes along a reaction pathway. These profiles are crucial for identifying intermediates and transition states. Activation barriers represent the minimum energy required for a chemical reaction to occur, acting as an "energetic hurdle" that reactant molecules must overcome to transform into products. The transition state, located at the peak of the energy curve, is a high-energy, unstable structure with a very short lifetime.
For azo-azomethine dyes, which are structurally similar to azo-aldehydes, thermodynamic parameters such as total electronic energy, enthalpy, Gibbs free energy, and dipole moment have been computed for both trans (E) and cis (Z) isomers. This allows for the estimation of energy differences (ΔE), enthalpy changes (ΔH), and Gibbs free energy changes (ΔG) associated with the trans to cis isomerization. In comparative studies of energetic azofurazan and azoxyfurazan compounds, it was found that the energy barrier for thermal trans-cis isomerization is significantly lower than that for the homolytic cleavage of the C-N bond, suggesting that isomerization is the primary process triggered by external stimuli.
Acidity Constant (pKa) Predictions
Computational chemistry is also applied to predict the acidity constants (pKa) of azo compounds. For an azo-Schiff base ligand, a derivative containing an azo group, multiple dissociation constants have been determined, including pKa values of 3.25, 5.51, 7.18, 9.60, and 11.10. wikipedia.org Studies on naphthalene-based azo dyes indicate that the pKa value of the dyes can increase proportionally with a decrease in the Hammett parameter of p-phenyl substituents, illustrating the impact of electronic effects on acidity. nih.gov These predictions are vital for understanding the ionization state and behavior of this compound systems in various chemical environments.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time, providing insights into conformational changes and interactions in solution.
Conformational Dynamics in Solution
MD simulations are extensively used to investigate the conformational dynamics of this compound systems and related azo compounds in solution. These simulations can reveal the flexibility of molecules and how their conformations change in response to their environment. For instance, MD simulations have been employed to study the interactions between azoreductase enzymes (like AzrC) and various azo dyes, confirming the trajectory and revealing important residues involved in binding through analyses such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF).
Furthermore, MD simulations can predict the assembly structures of molecules and elucidate the processes involved in the formation of such assemblies. Research indicates that solute-solvent interactions significantly influence the nonlinear optical response of azo-azomethine dyes, with the trans geometry promoting an increased number of solvent molecules surrounding the solute compared to the cis structure. This highlights the critical role of the solvent environment in modulating the molecular behavior and properties of this compound systems.
Advanced Applications of Azoaldehyde in Chemical Sciences Non Clinical
Materials Science Applications
Azoaldehydes serve as crucial components in the development of advanced materials, leveraging the distinct functionalities of their constituent groups. Their ability to undergo photoinduced changes and their reactivity make them adaptable for creating materials with tailored properties. researchgate.net
Photoresponsive Materials (e.g., Optical Switching, Non-linear Optical Properties)
The azobenzene (B91143) core, a common structural feature in azoaldehydes, is renowned for its reversible trans-cis photoisomerization upon irradiation with specific wavelengths of light. This photochromic behavior is fundamental to the design of photoresponsive materials. Azoaldehydes can be directly incorporated into polymer matrices or serve as precursors to azobenzene-containing compounds that exhibit optical switching behavior. nih.govresearchgate.netmdpi.comencyclopedia.pub
For instance, p-formylazobenzenes, a type of azoaldehyde, have been synthesized and readily converted into photoswitchable compounds with excellent photophysical properties. These derivatives can enable the photocontrol of systems, such as emulsions, with high spatiotemporal precision, demonstrating rapid and reversible changes in response to light toggling between different wavelengths. nih.gov When integrated into polymers, the cis-trans isomerization of azo chromophores can alter the refractive index, leading to applications in optical switches, waveguides, and gratings. researchgate.netencyclopedia.pubacs.org
Furthermore, azo compounds, including those derived from azoaldehydes, are investigated for their nonlinear optical (NLO) properties. These materials exhibit changes in optical properties, such as refractive index, when exposed to intense light, making them suitable for applications in optical computing, all-optical switching, and optical limiting. researchgate.netresearchgate.netuobasrah.edu.iqnih.govnih.gov
Components in Dyes and Pigments
Azo compounds constitute the largest class of synthetic dyes and pigments, accounting for a significant portion of all colorants used globally. amazonaws.commst.dkekb.egjchemrev.com Azoaldehydes, through their aldehyde functionality, can be readily coupled with various aromatic amines or phenols to form a wide array of azo dyes and pigments. mdpi.comjchemrev.com The chromophoric azo group (-N=N-) is directly responsible for the color, with variations in the attached aromatic constituents leading to a broad spectrum of shades. mst.dkekb.egresearchgate.net
The synthesis of these colorants typically involves a diazotization process followed by azo coupling. Azoaldehydes can serve as either the diazo component or the coupling component, or be further functionalized to create more complex dye structures. mdpi.comjchemrev.com Their incorporation allows for the fine-tuning of color, solubility, and fastness properties, making them indispensable in textile, leather, and other coloring industries. researchgate.netmdpi.comamazonaws.commst.dk
Precursors for Polymer Synthesis
The aldehyde group in azoaldehydes offers a versatile site for polymerization reactions, enabling their use as precursors for the synthesis of various polymers, particularly those with embedded azo functionalities. researcher.lifeviclabs.co.uk A common approach involves the condensation of azoaldehydes with amines to form Schiff bases, which can then be polymerized or used as monomers in polymer synthesis. researchgate.netmdpi.com
For instance, azo-Schiff base compounds have been synthesized by reacting azoaldehydes with diamines, leading to the formation of polymeric structures. mdpi.com These functionalized polymers can exhibit unique properties, such as photoresponsiveness or specific binding capabilities, depending on the nature of the this compound and the co-monomers used. The ability to control the molecular weight and distribution of these polymers is crucial for their performance in advanced materials. mdpi.comkpi.ua
Development of Sensors and Probes
Azoaldehydes and their derivatives are increasingly employed in the development of chemical sensors and probes due to their ability to undergo detectable changes (e.g., color, fluorescence) upon interaction with specific analytes. researchgate.netresearchgate.net The aldehyde group provides a convenient handle for conjugating the azo moiety to recognition units.
For example, ligands derived from azoaldehydes have been designed as colorimetric and fluorescent sensors for metal ions. mdpi.com The interaction with certain metal cations can induce changes in the electronic structure of the azo-containing chromophore, leading to a visible color change or a modulation in fluorescence intensity. mdpi.comresearchgate.net Similarly, azo groups have been incorporated into fluorescent probes for detecting hypoxia, where the reduction of the azo group under low oxygen conditions leads to a significant increase in fluorescence. researchgate.net
Table 1: Examples of this compound-derived Sensors and their Properties
| Sensor Type (Derived from this compound) | Analyte Detected | Detection Method | Key Property Change | Reference |
| Schiff base ligands | Al³⁺, Co²⁺, F⁻, Hg²⁺, Cd²⁺ | Fluorescence, Colorimetric | Fluorescence enhancement, Color change | mdpi.com |
| Azo-based fluorescent probes | Hypoxia | Fluorescence | Fluorescence quenching/recovery | researchgate.net |
| Polydentate ligand + metal cations | Biogenic amines | Colorimetric | Color changes | researchgate.net |
Supramolecular Chemistry
Azoaldehydes also play a role in supramolecular chemistry, a field focused on molecular assemblies and interactions beyond traditional covalent bonds.
Design of Host-Guest Systems
In supramolecular chemistry, azoaldehydes can contribute to the design of host-guest systems. The precise arrangement of atoms and the presence of functional groups in azoaldehydes allow for specific non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org These interactions are crucial for the self-assembly of molecules into well-defined supramolecular architectures.
For example, specific this compound structures have been shown to form 2D supramolecular sheets through hydrogen bonding and edge-to-edge π-π interactions, demonstrating their potential in constructing organized molecular assemblies. rsc.org By strategically designing this compound derivatives, researchers can create molecular hosts capable of selectively binding to specific guest molecules, which has implications for molecular recognition, separation, and catalysis.
Compound Names and PubChem CIDs
As "this compound" is a general term referring to compounds containing both an azo and an aldehyde group, specific examples from the literature are listed below with their corresponding PubChem CIDs, where available.
Future Research Directions and Perspectives
Exploration of Novel Azoaldehyde Derivatives with Enhanced Functionality
The synthesis and characterization of novel this compound derivatives remain a primary focus for expanding their utility. Current research highlights the promising biological activities of these compounds, including notable antifungal and antibacterial properties. For instance, certain azo-salicylaldehyde compounds have demonstrated significant antifungal efficacy against strains such as Aspergillus flavus and Candida albicans, with some derivatives exhibiting activity comparable to or even surpassing that of standard antifungal drugs like fluconazole (B54011) nih.govuni.lu. The development of new azoaldonitrones from azoaldehydes has also shown antibacterial effects against pathogenic bacteria like Staphylococcus aureus and Escherichia coli wikidata.org.
Future research will likely involve systematic structural modifications to optimize these biological activities. This includes synthesizing derivatives with varied substituents on both the azo and aldehyde moieties to fine-tune their pharmacological profiles, potentially leading to the discovery of new pharmaceutical agents nih.govuni.luwikidata.org. Beyond biological applications, the exploration of novel this compound derivatives for their optical and catalytic properties is also a key direction. Azo compounds are well-known photochromic materials capable of reversible trans-cis isomerization, making them attractive for applications in optical switching and as components in photoactive materials sigmaaldrich.comnih.gov. Further studies could focus on designing derivatives with tailored photo-physical properties for specific optical or electronic applications. The synthesis of azo-Schiff bases and their beta-lactam derivatives from azo-aldehydes also presents avenues for exploring new compounds with potential biological activities fishersci.sefishersci.casigmaaldrich.comchemicalbook.com.
Development of Greener and More Efficient Synthetic Routes
The traditional synthesis of azo-aldehydes typically involves multi-step processes, such as diazotization followed by diazo coupling, often requiring specific conditions like low temperatures nih.govuni.luwikidata.orgfishersci.sefishersci.canih.gov. A significant research direction is the development of greener and more efficient synthetic methodologies to reduce environmental impact and improve sustainability.
One promising approach is the utilization of aqueous media for reactions, which has been shown to produce azo Schiff bases in excellent yields, offering a more environmentally benign solvent alternative nih.gov. Microwave-assisted synthesis represents another "green chemistry" technique that has been successfully applied to the synthesis of azo-Schiff bases derived from azo-aldehydes, yielding benefits such as shorter reaction times and potentially higher product yields. The integration of catalysts, particularly heterogeneous or recyclable systems, could further enhance reaction efficiency and minimize waste generation. The exploration of one-pot, multi-component reactions in water is also gaining traction, indicating a broader shift towards more eco-friendly synthetic strategies nih.gov. Additionally, research into solvent-free conditions or the use of benign solvents, such as ionic liquids, is crucial for developing truly sustainable synthetic routes for azo-aldehydes.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling is becoming an indispensable tool in chemical synthesis, enabling the prediction of reaction outcomes and the rational design of novel compounds. For azo-aldehydes, computational studies offer a powerful means to predict the properties and reactivity of new derivatives before undertaking experimental synthesis, thereby saving time and resources.
These models can predict critical electronic features, including frontier orbital energies, dipole moments, and polarizability, which are fundamental for understanding chemical reactivity and exploring potential applications such as non-linear optics. Predictive computational models can guide the targeted design of azo-aldehyde derivatives with enhanced functionalities, for instance, by identifying optimal substituent patterns for desired biological activities or specific optical properties. Furthermore, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide profound insights into molecular structures, vibrational frequencies, and electronic transitions, which are invaluable for accurate characterization and for establishing clear structure-property relationships nih.gov. The application of computational fluid dynamics (CFD) or similar modeling techniques could also be extended to optimize reaction conditions in greener synthetic routes, for example, by predicting mixing efficiencies and heat transfer in microwave-assisted or flow reactions.
Integration of this compound Chemistry into Emerging Technologies
The distinctive chemical and photochromic properties of azo compounds, including azo-aldehydes, position them as promising candidates for integration into a variety of emerging technologies sigmaaldrich.comnih.gov.
Sensors: Azo-aldehydes can be developed into advanced photometric or colorimetric sensors. Their ability to undergo reversible isomerization accompanied by a visible color change makes them ideal for detecting specific analytes in environmental monitoring, industrial process control, or diagnostic applications sigmaaldrich.comnih.gov.
Photoactive Materials: Their inherent photoresponsive nature makes them suitable for the development of novel photoactive materials. This includes applications in optical switching devices, data storage, and smart materials that can respond to light stimuli sigmaaldrich.comnih.gov.
Liquid Crystals: Azo molecules have the capacity to modify the properties of liquid crystals through their trans-cis isomerization. This opens up new avenues for developing advanced display technologies, optical components, and responsive materials with tunable optical properties sigmaaldrich.com.
Catalysis: Metal complexes formed with azo-Schiff bases, which are often derived from azo-aldehydes, have exhibited catalytic activity in various organic transformations, such as oxidation reactions nih.gov. This suggests a potential for designing new, efficient, and selective catalytic systems for industrial chemical processes.
Pharmaceuticals and Biomedicine: Building upon their demonstrated biological activities, such as antifungal and antibacterial effects, azo-aldehydes and their derivatives could be integrated into drug discovery pipelines. This could lead to the development of novel therapeutic agents for combating infectious diseases and other medical conditions nih.govuni.luwikidata.org.
Energy Applications: While not yet a primary focus for azo-aldehydes specifically, the broader class of azo compounds has shown relevance in energy-related fields, including fuel cells sigmaaldrich.com. Future research could explore the potential of azo-aldehydes in energy conversion or storage technologies, leveraging their unique electronic and photo-physical characteristics.
These research directions collectively underscore the significant potential of azo-aldehydes to contribute to advancements in chemistry, materials science, and biomedicine, driving innovation in various emerging technologies.
Compound Names and PubChem CIDs
Q & A
Q. What are the key methodological considerations for synthesizing Azoaldehyde with high purity?
To ensure high-purity this compound synthesis, prioritize reaction condition optimization (e.g., temperature, solvent polarity, and catalyst selection). Use spectroscopic techniques like ¹H/¹³C NMR and HPLC to monitor intermediate formation and final product purity. Cross-validate results with independent methods (e.g., FT-IR for functional group confirmation) and reference established protocols for analogous azo-aldehyde compounds . For reproducibility, document stepwise procedures, including purification methods (e.g., column chromatography or recrystallization), and compare yields against literature benchmarks .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?
Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. To resolve these:
- Replicate experiments under identical conditions (solvent, concentration, instrument calibration).
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm structural assignments.
- Cross-reference data with computational simulations (e.g., DFT-based NMR chemical shift predictions) .
- Report detailed experimental parameters (e.g., solvent deuteriation, pH) to enable direct comparisons .
Q. What experimental strategies are effective for assessing this compound stability under varying pH and temperature conditions?
Design accelerated stability studies using controlled degradation experiments :
- Expose this compound to buffered solutions (pH 1–12) at elevated temperatures (40–80°C).
- Monitor degradation kinetics via UV-Vis spectroscopy (azo group absorbance) or HPLC-MS to identify decomposition products.
- Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in photodynamic therapy applications?
Adopt a multi-method approach:
- Use time-resolved fluorescence spectroscopy to study excited-state dynamics and reactive oxygen species (ROS) generation.
- Pair with electron paramagnetic resonance (EPR) to detect radical intermediates.
- Validate biological relevance via in vitro assays (e.g., cytotoxicity in cancer cell lines under light irradiation) .
- Compare mechanistic pathways with structurally similar azo compounds to isolate substituent effects .
Q. What statistical and computational methods are recommended for analyzing contradictory bioactivity data in this compound-based drug candidates?
- Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., assay type, cell line variability).
- Use molecular docking and MD simulations to explore binding mode consistency across protein conformers.
- Conduct meta-analyses of published data, highlighting methodological differences (e.g., IC₅₀ determination protocols) .
Q. How can interdisciplinary approaches improve the design of this compound-based sensors for environmental pollutant detection?
Integrate materials science and analytical chemistry methodologies:
- Optimize this compound’s conjugation with nanomaterials (e.g., graphene oxide) via XPS and TEM to confirm surface functionalization.
- Validate sensor specificity using differential pulse voltammetry against interferent analogs.
- Employ machine learning models to predict detection limits based on structural descriptors .
Methodological Frameworks
What frameworks guide the development of novel research questions for this compound’s supramolecular applications?
Use the PICO framework to structure inquiries:
- Population : Supramolecular host systems (e.g., cyclodextrins).
- Intervention : this compound’s guest-binding efficiency.
- Comparison : Alternative aldehydes or azo compounds.
- Outcome : Binding constants (Kₐ) measured via isothermal titration calorimetry (ITC) . Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
Q. How should researchers document and address ethical considerations in this compound-related toxicology studies?
- Follow ICH guidelines for in vivo studies, including humane endpoints and sample size justification.
- Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles for public dataset sharing .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in this compound synthesis protocols?
Q. How can researchers mitigate bias in interpreting this compound’s catalytic performance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
